molecular formula C4H2I2N2O B13360757 4,5-Diiodopyridazin-3(2H)-one CAS No. 847026-46-4

4,5-Diiodopyridazin-3(2H)-one

Cat. No.: B13360757
CAS No.: 847026-46-4
M. Wt: 347.88 g/mol
InChI Key: UNBXOAJHGTYEPI-UHFFFAOYSA-N
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Description

4,5-Diiodopyridazin-3(2H)-one is a heterocyclic organic compound containing iodine atoms and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diiodopyridazin-3(2H)-one typically involves the iodination of pyridazinone derivatives. A common method might include:

    Starting Material: Pyridazin-3(2H)-one.

    Iodination: Using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis process, ensuring efficient and cost-effective production. This might involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diiodopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield azido or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Diiodopyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of iodine.

    4,5-Dibromopyridazin-3(2H)-one: Contains bromine atoms instead of iodine.

    4,5-Difluoropyridazin-3(2H)-one: Contains fluorine atoms instead of iodine.

Uniqueness

4,5-Diiodopyridazin-3(2H)-one is unique due to the presence of iodine atoms, which can influence its reactivity, biological activity, and physical properties. Iodine atoms are larger and more polarizable than other halogens, potentially leading to different interactions and effects.

Properties

CAS No.

847026-46-4

Molecular Formula

C4H2I2N2O

Molecular Weight

347.88 g/mol

IUPAC Name

4,5-diiodo-1H-pyridazin-6-one

InChI

InChI=1S/C4H2I2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)

InChI Key

UNBXOAJHGTYEPI-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(=C1I)I

Origin of Product

United States

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